molecular formula C17H13N3O2S3 B2757066 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097913-60-3

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B2757066
CAS RN: 2097913-60-3
M. Wt: 387.49
InChI Key: KYZGBRJQNKACFW-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide” is a complex organic compound. It contains a 2,2’-bithiophene unit, which is an organic compound and a colorless solid . This compound is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halo thiophenes .

Scientific Research Applications

Photovoltaic Applications

Conjugated polymers containing alternating electron-donating and electron-accepting units, including those based on benzothiadiazole and bithiophene structures, have been researched for their potential in photovoltaic applications. These materials exhibit desirable optical band gaps and absorption characteristics, making them suitable for use in organic photovoltaics, particularly for light-harvesting purposes. They demonstrate high short-circuit current and potential for high photovoltaic device open-circuit voltage when combined with fullerene derivatives (Zhu et al., 2007).

Fluorescence Properties

Bithienyl-1,3-benzothiazole derivatives, which share a similar structure, have been synthesized and their fluorescence properties evaluated. These compounds show strong fluorescence in the 450–600 nm region, with high quantum yields and large Stokes’ shifts. This suggests potential applications in areas requiring fluorescent materials (Batista et al., 2004).

Anticancer Evaluation

Compounds containing thiadiazole scaffolds and benzamide groups, which are structurally related to the compound , have been synthesized and evaluated for their anticancer activity. These studies indicate potential applications of such compounds in developing anticancer drugs, as they showed promising activity against various cancer cell lines (Tiwari et al., 2017).

Antioxidative Potential

Studies involving benzothiazole-2-carboxamides have explored their antioxidative potential, showing significant potency in free radical scavenging and antioxidative activity in tumor cells. This suggests potential applications in developing antioxidants and antiproliferative agents (Cindrić et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their role in inhibiting corrosion, particularly against steel in acidic solutions. Their ability to adsorb onto surfaces and provide protection against corrosion indicates potential applications in industrial and engineering contexts (Hu et al., 2016).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c21-13(14-5-6-16(24-14)15-2-1-7-23-15)9-18-17(22)10-3-4-11-12(8-10)20-25-19-11/h1-8,13,21H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZGBRJQNKACFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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